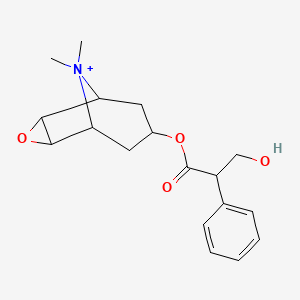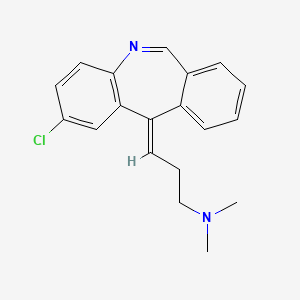
Doripenem-d4 (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Doripenem-d4 (sodium salt) involves the incorporation of deuterium atoms into the doripenem molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for Doripenem-d4 are proprietary and not widely published. general methods for synthesizing deuterated compounds include the use of deuterated reagents and solvents in the reaction process .
Industrial Production Methods
Industrial production of Doripenem-d4 (sodium salt) would likely follow similar principles to those used in the synthesis of other deuterated compounds. This includes the use of specialized equipment and conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Doripenem-d4 (sodium salt) undergoes similar chemical reactions to those of non-deuterated doripenem. These reactions include:
Oxidation: Doripenem can undergo oxidation reactions, although these are not typically a primary focus in its use as an antibiotic.
Reduction: Reduction reactions are also possible but are less common in the context of doripenem’s biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Doripenem-d4 include deuterated solvents, reducing agents, and nucleophiles. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound under those conditions .
Major Products Formed
The major products formed from reactions involving Doripenem-d4 would depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Doripenem-d4 (sodium salt) has several scientific research applications, including:
Mécanisme D'action
Doripenem-d4 (sodium salt) exerts its effects through the same mechanism as non-deuterated doripenem. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This binding forms stable acyl-enzymes, inactivating the PBPs and leading to cell wall weakening and eventual bacterial cell lysis due to osmotic pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar spectrum of activity but different pharmacokinetic properties.
Meropenem: Similar to doripenem but with a slightly different side chain, affecting its stability and spectrum of activity.
Ertapenem: A carbapenem with a longer half-life but a narrower spectrum of activity compared to doripenem.
Uniqueness of Doripenem-d4
Doripenem-d4 (sodium salt) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of doripenem in various samples .
Propriétés
Formule moléculaire |
C15H23N4NaO6S2 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
sodium;4-deuterio-6-(1-hydroxyethyl)-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-4-(trideuteriomethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H24N4O6S2.Na/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);/q;+1/p-1/i1D3,6D; |
Clé InChI |
HWIYJQCQLPXAMZ-WNFLUTFFSA-M |
SMILES isomérique |
[2H]C1(C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O)C([2H])([2H])[2H].[Na+] |
SMILES canonique |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)[O-])C(C)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B10795492.png)
![N-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)amino]benzamide](/img/structure/B10795493.png)

![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)
![6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid](/img/structure/B10795523.png)
![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)

![3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B10795545.png)
![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
![7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795560.png)

